1-(5-Chloroisoxazol-3-yl)-N-methylmethanamine
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Overview
Description
1-(5-Chloroisoxazol-3-yl)-N-methylmethanamine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 1-(5-Chloroisoxazol-3-yl)-N-methylmethanamine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, which is a catalyst-free and microwave-assisted one-pot method . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
1-(5-Chloroisoxazol-3-yl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
1-(5-Chloroisoxazol-3-yl)-N-methylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-(5-Chloroisoxazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-(5-Chloroisoxazol-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
5-Chloroisoxazole: Another isoxazole derivative with similar biological activities.
N-Methylmethanamine: A simpler amine compound used in various chemical syntheses.
Isoxazole: The parent compound of the isoxazole family, known for its diverse biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C5H7ClN2O |
---|---|
Molecular Weight |
146.57 g/mol |
IUPAC Name |
1-(5-chloro-1,2-oxazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H7ClN2O/c1-7-3-4-2-5(6)9-8-4/h2,7H,3H2,1H3 |
InChI Key |
JLZLNLRETKRCJV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NOC(=C1)Cl |
Origin of Product |
United States |
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